molecular formula C14H22N4O2 B1450263 Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate CAS No. 571189-23-6

Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate

Cat. No.: B1450263
CAS No.: 571189-23-6
M. Wt: 278.35 g/mol
InChI Key: ICNBTOYLGTVUCE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 571189-23-6. Its molecular weight is 278.35 . It is a solid substance at room temperature .


Synthesis Analysis

While specific synthesis methods for this compound were not found, piperazine derivatives like it serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-16-12(15)10-11/h4-5,10H,6-9H2,1-3H3, (H2,15,16) .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Characterization Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate and its derivatives are synthesized through various chemical reactions. For instance, a derivative was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid, utilizing 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. The synthesized compounds were characterized using spectroscopic techniques like LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis (Sanjeevarayappa et al., 2015).

Molecular Structure The crystal and molecular structure of specific derivatives have been detailed. For example, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate crystallizes in the monoclinic space group with specific unit cell parameters. The bond lengths and angles of the piperazine-carboxylate are typical, indicating a well-defined molecular structure (Mamat, Flemming, & Köckerling, 2012).

Biological Evaluation and Applications

Antibacterial and Anthelmintic Activity Derivatives of this compound have been evaluated for biological activities. For instance, one compound exhibited poor antibacterial and moderate anthelmintic activity, indicating potential use in treating specific infections or infestations (Sanjeevarayappa et al., 2015).

Catalytic Applications Derivatives of this compound have been studied for their catalytic activities. For instance, polymethacrylates containing a 4-amino-pyridyl derivative attached were synthesized and evaluated as catalysts in acylation chemistry, demonstrating the potential for these compounds in industrial chemical processes (Mennenga et al., 2015).

Anticorrosive Properties One study focused on the synthesis and anticorrosive activity of novel heterocyclic compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate. The compound showed significant corrosion inhibition properties on carbon steel in corrosive media, indicating its potential application in protecting industrial materials (Praveen et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-16-12(15)10-11/h4-5,10H,6-9H2,1-3H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNBTOYLGTVUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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